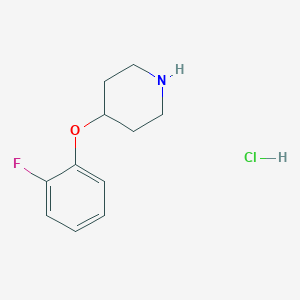

4-(2-Fluorophenoxy)piperidine hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(2-fluorophenoxy)piperidine, with the hydrochloride salt form being the most commonly studied variant. The molecular formula analysis reveals distinct characteristics for both the free base and hydrochloride salt forms. The free base exhibits the molecular formula C₁₁H₁₄FNO with a molecular weight of 195.23 grams per mole, while the hydrochloride salt demonstrates the formula C₁₁H₁₅ClFNO with a corresponding molecular weight of 231.7 grams per mole.

The compound's Chemical Abstracts Service registry numbers provide additional identification parameters, with the free base assigned CAS number 3623-02-7 and the hydrochloride salt designated as CAS number 3413-29-4. The International Chemical Identifier string for the free base is InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2, providing a standardized representation of the molecular connectivity.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₁H₁₄FNO | C₁₁H₁₅ClFNO |

| Molecular Weight | 195.23 g/mol | 231.7 g/mol |

| CAS Number | 3623-02-7 | 3413-29-4 |

| IUPAC Name | 4-(2-fluorophenoxy)piperidine | This compound |

The Simplified Molecular Input Line Entry System representation C1CNCCC1OC2=CC=CC=C2F clearly illustrates the molecular connectivity, showing the piperidine ring connected through an oxygen atom to a benzene ring bearing a fluorine substituent at the ortho position. This structural arrangement places the fluorine atom in a position that significantly influences the compound's electronic properties and potential intermolecular interactions.

Crystallographic Structure Determination via X-ray Diffraction

While specific X-ray crystallographic data for this compound is not extensively documented in the current literature, comparative analysis with related fluorinated piperidine derivatives provides valuable insights into expected crystallographic parameters. Research on similar fluorophenoxy-piperidine compounds has demonstrated that these molecules typically adopt specific crystal packing arrangements influenced by the positioning of the fluorine substituent and the hydrochloride salt formation.

Studies on related crystalline hydrochloride salts of fluorinated piperidine derivatives have shown characteristic features including specific powder X-ray diffraction patterns and distinct melting point behaviors. For instance, crystalline forms of related compounds exhibit diffraction peaks at specific 2θ values, indicating ordered crystal structures with well-defined unit cell parameters. The presence of the hydrochloride moiety typically introduces additional hydrogen bonding capabilities that influence the overall crystal packing and stability.

The crystallographic analysis of fluorinated piperidine derivatives has revealed that the fluorine atom positioning significantly affects the molecular packing arrangements and intermolecular interactions within the crystal lattice. These structural features contribute to the overall physical properties of the crystalline material, including thermal stability and hygroscopic behavior.

Conformational Analysis through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopic studies of fluorinated piperidine derivatives have provided crucial insights into the conformational preferences of these compounds. Research findings demonstrate that fluorine substituents on piperidine ring systems exhibit pronounced conformational preferences, with fluorine atoms typically adopting axial orientations due to favorable charge-dipole interactions.

Comprehensive Nuclear Magnetic Resonance studies involving Nuclear Overhauser Effect spectroscopy, heteronuclear Nuclear Overhauser Effect spectroscopy, and variable temperature experiments have revealed that fluorinated piperidine hydrochloride systems demonstrate strong axial preferences for fluorine substituents. This conformational behavior is attributed to charge-dipole interactions between the carbon-fluorine bond and the protonated nitrogen center in the hydrochloride salt form.

The conformational analysis through Nuclear Magnetic Resonance spectroscopy has shown that the axial preference of fluorine atoms in piperidine ring systems is preserved even in the presence of bulky substituents, indicating the robustness of this conformational preference. These findings suggest that this compound likely exhibits similar conformational characteristics, with the piperidine ring adopting conformations that minimize unfavorable interactions while maximizing favorable charge-dipole interactions.

| NMR Parameter | Observation |

|---|---|

| Fluorine Orientation | Predominantly axial |

| Ring Conformation | Chair with axial F preference |

| Temperature Dependence | Stable across temperature range |

| Solvent Effects | Consistent in polar and non-polar solvents |

Electronic Structure Modeling via Density Functional Theory Calculations

Electronic structure calculations using Density Functional Theory methods provide detailed insights into the molecular orbital characteristics and electronic properties of this compound. The presence of the fluorine substituent on the phenoxy group significantly influences the electronic distribution within the molecule, affecting both the aromatic system and the piperidine nitrogen center.

Computational studies on related fluorinated aromatic compounds have demonstrated that fluorine substitution introduces significant electronegative effects that alter the electronic density distribution across the molecular framework. The ortho-fluorine positioning in 4-(2-fluorophenoxy)piperidine creates specific electronic effects that influence the compound's chemical reactivity and intermolecular interaction capabilities.

The electronic structure analysis reveals that the fluorine atom's high electronegativity creates localized electron density changes that propagate through the aromatic system and influence the oxygen linker connecting the phenoxy group to the piperidine ring. These electronic effects contribute to the compound's overall stability and influence its conformational preferences and potential biological activity profiles.

Density Functional Theory calculations have shown that fluorine substitution patterns significantly affect molecular orbital energies and electron distribution patterns in heterocyclic compounds. The specific positioning of the fluorine atom at the ortho position relative to the phenoxy oxygen creates unique electronic environments that distinguish this compound from other isomeric forms and related derivatives.

Comparative Structural Analysis with Related Fluorophenoxy-piperidine Derivatives

Comparative structural analysis with related fluorophenoxy-piperidine derivatives reveals important structure-activity relationships and conformational trends within this compound class. Research has identified several closely related compounds including 4-(3-fluorophenoxy)piperidine hydrochloride and 4-(4-fluorophenoxy)piperidine hydrochloride, each exhibiting distinct structural characteristics based on fluorine positioning.

The 4-(4-fluorophenoxy)piperidine derivative, with the fluorine atom in the para position, demonstrates different electronic properties compared to the ortho-substituted compound. Studies have shown that para-fluorine substitution creates distinct electronic effects that influence molecular reactivity and conformational preferences. The molecular formula C₁₁H₁₄FNO remains consistent across these positional isomers, but their chemical and physical properties differ significantly.

Analysis of 4-(3-fluorophenoxy)piperidine hydrochloride reveals intermediate electronic characteristics between the ortho and para-substituted variants. The meta-fluorine positioning creates unique electronic distribution patterns that affect the compound's overall stability and intermolecular interaction capabilities. These comparative studies demonstrate that fluorine positioning significantly influences the structural and electronic properties of fluorophenoxy-piperidine derivatives.

| Compound | Fluorine Position | Molecular Formula | Notable Characteristics |

|---|---|---|---|

| 4-(2-Fluorophenoxy)piperidine HCl | Ortho | C₁₁H₁₅ClFNO | Strong electronic effects, unique conformational preferences |

| 4-(3-Fluorophenoxy)piperidine HCl | Meta | C₁₁H₁₅ClFNO | Intermediate electronic properties |

| 4-(4-Fluorophenoxy)piperidine HCl | Para | C₁₁H₁₅ClFNO | Distinct reactivity patterns |

The comparative analysis extends to multifluorinated derivatives such as 4-(2,4-difluorophenoxy)piperidine hydrochloride, which exhibits enhanced electronic effects due to multiple fluorine substituents. These compounds demonstrate increased electronegativity effects and altered conformational preferences compared to monofluorinated derivatives. The presence of multiple fluorine atoms creates more complex electronic environments that significantly influence molecular properties and potential applications.

Properties

IUPAC Name |

4-(2-fluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYCXDRKDWMHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587440 | |

| Record name | 4-(2-Fluorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-29-4 | |

| Record name | 4-(2-Fluorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-fluorophenoxy)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-(2-Fluorophenoxy)piperidine hydrochloride typically involves the reaction of 2-fluorophenol with piperidine in the presence of a suitable base, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: Room temperature to reflux conditions

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-(2-Fluorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it into alcohols or amines.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: THF, DMF, ethanol

Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-Fluorophenoxy)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its full pharmacological potential .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron-Withdrawing Groups: The trifluoromethyl group in 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl increases molecular weight and enhances electron-withdrawing effects compared to fluorine alone .

- Steric Effects : 4-(Diphenylmethoxy)piperidine HCl’s bulky substituent reduces conformational flexibility, which may limit bioavailability .

Biological Activity

4-(2-Fluorophenoxy)piperidine hydrochloride is a synthetic compound with the chemical formula C11H15ClFNO and a molecular weight of approximately 231.7 g/mol. This compound is notable for its structural features, which include a piperidine ring substituted with a fluorophenoxy group. The unique properties of this compound make it a significant candidate in medicinal chemistry, particularly in drug development and biological assays.

The presence of the piperidine nitrogen allows for nucleophilic substitution reactions, while the fluorophenoxy group can participate in electrophilic aromatic substitutions. The hydrochloride salt form enhances solubility in polar solvents, facilitating reactions in aqueous environments.

Antitumor Activity

Research has shown that derivatives of 4-(2-fluorophenoxy)piperidine, particularly those related to quinoline structures, exhibit potent antitumor activity. For instance, studies on 4-(2-fluorophenoxy)quinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HT-29 and MKN-45. Compounds in this series displayed IC50 values in the single-digit nanomolar range, indicating strong efficacy comparable to established treatments like foretinib .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Cell Lines Tested |

|---|---|---|

| Compound 21b | 0.01 | H460, HT-29 |

| Compound 21c | 0.53 | MKN-45 |

| Foretinib | 0.22 | Various |

The mechanism underlying the antitumor activity of these compounds often involves inhibition of key signaling pathways such as the c-Met kinase pathway. This inhibition is crucial for tumor growth and metastasis .

Neuroprotective Effects

In addition to its anticancer properties, compounds derived from piperidine structures have been evaluated for neuroprotective effects. For example, certain derivatives have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are relevant in Alzheimer's disease treatment . The ability to cross the blood-brain barrier enhances their therapeutic potential.

Table 2: Neuroprotective Activity

| Compound Name | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| Compound A | 72 | 65 |

| Compound B | 80 | 70 |

Safety Profile

While exploring its biological activities, it is essential to consider the safety profile of this compound. The compound is classified as an irritant if ingested or upon skin contact. Therefore, appropriate handling and safety measures are necessary during laboratory use.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Fluorophenoxy)piperidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between piperidine derivatives and fluorophenoxy precursors. For example, analogous compounds (e.g., sulfonylpiperidines) are synthesized via coupling reactions under basic conditions (e.g., triethylamine) to deprotonate the piperidine nitrogen, enabling electrophilic attack . Optimization includes:

- Temperature : 0–5°C to minimize side reactions (e.g., over-substitution).

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C): Confirm substituent positions (e.g., fluorophenoxy integration at δ 6.8–7.2 ppm for aromatic protons).

- HPLC-MS : Verify molecular ion peaks ([M+H]+ ≈ 244.1 for C11H14FNO2·HCl) and purity (>95%).

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3%) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Freely soluble in polar solvents (water, methanol), sparingly soluble in non-polar solvents (hexane). Pre-saturate solvents with HCl to stabilize the hydrochloride salt.

- Stability : Store at 2–8°C in airtight, light-resistant containers. Degradation occurs via hydrolysis of the ether bond under strong acidic/basic conditions (>pH 10) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Toxicity : Classified as Acute Toxicity Category 4 (oral); avoid inhalation/ingestion.

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenoxy vs. chlorophenyl substituents) influence the compound’s bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Electron-Withdrawing Groups (e.g., -F): Enhance metabolic stability but may reduce membrane permeability.

- Substituent Position : 2-fluorophenoxy vs. 4-fluorophenyl analogs (e.g., ) show varied receptor binding due to steric and electronic effects.

- Assays : Compare IC50 values in target-specific assays (e.g., kinase inhibition) using analogs from and .

Q. How can researchers resolve contradictions in toxicity data across studies?

- Methodological Answer :

- Source Evaluation : Cross-reference data from regulatory bodies (e.g., NITE, OSHA) and peer-reviewed studies.

- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict acute toxicity based on structural alerts.

- Experimental Validation : Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) to confirm conflicting classifications .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 30 min) to separate impurities.

- LC-MS/MS : Identify impurities (e.g., des-fluoro byproducts) via fragmentation patterns.

- Validation : Follow ICH Q2(R1) guidelines for precision (RSD <2%) and accuracy (90–110% recovery) .

Q. How does the stereochemistry of piperidine derivatives impact pharmacological activity?

- Methodological Answer :

- Chiral Resolution : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers.

- Activity Testing : Compare in vitro efficacy of (R)- and (S)-enantiomers. For example, shows levophenylephrine’s stereospecific adrenergic activity, suggesting similar trends for fluorophenoxy analogs.

- Molecular Docking : Simulate binding poses with target receptors (e.g., GPCRs) to rationalize enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.